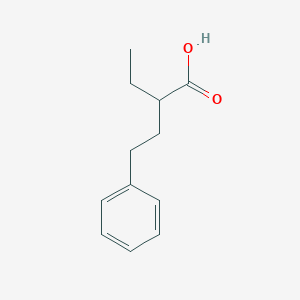

Acide 2-éthyl-4-phénylbutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-4-phenyl-butyric acid” is a derivative of butyric acid . It is a fatty acid that demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Synthesis Analysis

The synthesis of “2-Ethyl-4-phenyl-butyric acid” involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base . Another method involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate, which yields ethyl ®-2-hydroxy-4-phenylbutanoate .

Molecular Structure Analysis

“2-Ethyl-4-phenyl-butyric acid” contains a total of 30 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Chemical Reactions Analysis

“2-Ethyl-4-phenyl-butyric acid” has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .

Physical And Chemical Properties Analysis

“2-Ethyl-4-phenyl-butyric acid” is moderately toxic by ingestion and skin contact. It is an irritant to skin and mucous membranes . It has a flash point of 110 °C / > 230 °F .

Applications De Recherche Scientifique

Effets neuroprotecteurs

L'acide 2-éthyl-4-phénylbutanoïque et ses dérivés ont été trouvés pour avoir des effets neuroprotecteurs . Ils sont des agents thérapeutiques potentiels pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Ces composés améliorent les protéines dépliées et suppriment leur agrégation, ce qui entraîne des effets protecteurs contre la mort cellulaire neuronale induite par le stress du réticulum endoplasmique .

Inhibiteur du stress du réticulum endoplasmique (ERS)

L'this compound a été utilisé comme inhibiteur sélectif du stress du réticulum endoplasmique (ERS) . L'ERS est un processus cellulaire qui peut conduire à l'apoptose s'il n'est pas correctement régulé, et ce composé aide à le contrôler .

Synthèse des inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA)

L'éthyl ®-2-hydroxy-4-phénylbutyrate optiquement actif, un dérivé de l'this compound, est un bloc de construction chiral important pour la synthèse d'inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA) tels que le bénazépryl, l'énalapril et le lisinopril .

Traitement des troubles du cycle de l'urée

L'this compound est utilisé dans le traitement des troubles du cycle de l'urée sous le nom commercial Buphenyl . Le cycle de l'urée est un processus dans lequel le foie convertit l'ammoniac en urée, qui est ensuite excrétée dans l'urine. Les troubles de ce cycle peuvent entraîner des niveaux nocifs d'ammoniac dans l'organisme .

Intermédiaires organiques

L'this compound est utilisé comme intermédiaire organique . Les intermédiaires organiques sont des composés qui sont utilisés dans la production d'autres composés .

Activité inhibitrice contre les désacétylases d'histones (HDAC)

L'this compound présente une activité inhibitrice contre les désacétylases d'histones (HDAC) . Les HDAC sont des enzymes qui éliminent les groupes acétyle d'un acide aminé ε-N-acétyllysine sur une histone, permettant aux histones d'enrouler l'ADN plus étroitement .

Mécanisme D'action

Target of Action

2-Ethyl-4-phenyl-butyric acid, a derivative of phenylbutyric acid , primarily targets the endoplasmic reticulum stress (ERS) pathway . It acts as a chemical chaperone, relieving inflammation and managing chronic urea cycle disorders due to deficiencies in specific enzymes .

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation, invasion, and migration, and inducing apoptosis in certain cell types . It also inhibits protein isoprenylation, depletes plasma glutamine, and increases the production of fetal hemoglobin through the transcriptional activation of the gamma-globin gene .

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-4-phenyl-butyric acid are primarily related to the metabolism of cysteine, tyrosine, proline, isoleucine, and other amino acids . These amino acids are metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid . Furthermore, phenylalanine undergoes metabolism, resulting in the production of phenylacetaldehyde, phenylacetic acid, and phenylacetic acid ethyl ester .

Pharmacokinetics

Its parent compound, phenylbutyric acid, is a fatty acid naturally produced by colonic bacteria fermentation . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders

Result of Action

The molecular and cellular effects of 2-Ethyl-4-phenyl-butyric acid’s action include the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-phenyl-butyric acid. For instance, in the production of Chinese strong-flavor Baijiu, a comprehensive metaproteomic analysis of fermented grains in the long fermentation period led to the identification of 44 plant proteins and 1460 microbial proteins . Following 12 days of fermentation, bacterial proteins exhibited a rapid surge, constituting the predominant components of fermented grains proteins . This indicates that the microbial environment can significantly influence the action of the compound.

Analyse Biochimique

Biochemical Properties

It is known that butyric acid derivatives, such as 4-phenylbutyric acid, have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that butyric acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been shown to affect various types of cells and cellular processes .

Molecular Mechanism

It is known that butyric acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that butyric acid derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that butyric acid derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that butyric acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that butyric acid derivatives can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

2-ethyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMRHYQFTOZULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31161-72-5 |

Source

|

| Record name | 2-ethyl-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)

![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)

![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)